Rabacfosadine Succinate, also known as GS-9219, is a small molecule drug primarily developed for the treatment of lymphoma in dogs. It is a prodrug of the nucleotide analogue 9-(2-phosphonylmethoxyethyl) guanine, which selectively targets lymphoid cells. Rabacfosadine has shown significant efficacy in treating various types of lymphoma and is administered intravenously every 21 days for up to five treatments. The compound received conditional approval from the U.S. Food and Drug Administration’s Center for Veterinary Medicine in December 2016 under New Animal Drug Application number 141-475 .
Rabacfosadine is classified as an antineoplastic agent, specifically targeting cancer cells. It falls under the category of DNA synthesis inhibitors and apoptosis stimulants, making it effective in inducing cell death in malignant lymphoid cells . The compound is marketed under the brand name Tanovea-CA1 and is produced by VetDC, a company focused on veterinary pharmaceuticals .
The synthesis of Rabacfosadine involves several key steps to produce the active compound from its precursors. The synthesis typically starts with the preparation of the nucleotide analogue, which undergoes phosphorylation to form the final prodrug. Detailed synthetic routes may include:
The exact technical details of these methods are proprietary, but they emphasize the importance of maintaining purity and stability throughout the synthesis process .
Rabacfosadine Succinate has a molecular formula of C21H35N8O6P and a molecular weight of approximately 490.54 g/mol. The structure comprises several functional groups that contribute to its pharmacological activity:
The InChIKey for Rabacfosadine is ANSPEDQTHURSFQ-KBPBESRZSA-N, which provides a unique identifier for its chemical structure in databases .
Rabacfosadine undergoes several chemical reactions within biological systems, primarily involving:
These reactions are critical for its therapeutic efficacy against lymphoma .
The mechanism by which Rabacfosadine exerts its antitumor effects involves:
In clinical studies involving dogs with lymphoma, response rates have been reported between 74% to 100%, indicating robust efficacy when used as a single agent .
Rabacfosadine Succinate exhibits various physical and chemical properties:
These properties are crucial for ensuring safe and effective administration in clinical settings .
Rabacfosadine Succinate has significant applications in veterinary medicine:
The successful use of Rabacfosadine highlights its importance as a therapeutic agent in veterinary oncology .
The development of rabacfosadine succinate (GS-9219) represents a strategic evolution in nucleotide analog therapeutics. Its discovery originated from systematic efforts to optimize the pharmacological profile of 9-(2-phosphonylmethoxyethyl)guanine (PMEG), an acyclic nucleotide analog with broad antineoplastic potential but significant systemic toxicity. Researchers at Gilead Sciences engineered rabacfosadine as a double prodrug to enhance tissue specificity, particularly toward lymphoid cells [6] [9]. This molecular redesign addressed PMEG’s limitations by incorporating:
The succinate salt formulation was subsequently developed to optimize stability and solubility for intravenous administration. Unlike conventional human oncology drugs repurposed for veterinary use, rabacfosadine was pioneered specifically for canine patients, reflecting a dedicated approach to veterinary drug discovery [7] [10]. Conditional FDA approval was granted in 2016 (brand name Tanovea®), with full approval achieved in 2021 based on pivotal clinical trials [1].
Rabacfosadine succinate (C~25~H~41~N~8~O~10~P; MW 644.6 g/mol) belongs to the acyclic nucleoside phosphonate (ANP) class, sharing structural motifs with antineoplastic agents like cidofovir [6] [9]. Its molecular architecture features:
Table 1: Structural Comparison of Rabacfosadine with Related Antineoplastic Nucleotide Analogs
Compound | Molecular Formula | Key Structural Features | Target Enzymes |
---|---|---|---|
Rabacfosadine | C~25~H~41~N~8~O~10~P | Double L-alanine ethyl ester prodrug | DNA polymerases α, δ, ε |
PMEG (active form) | C~7~H~10~N~5~O~6~P | Acyclic phosphonate guanine analog | DNA polymerases |
Cidofovir | C~8~H~14~N~3~O~6~P | Cytosine analog with phosphonomethoxy group | Viral DNA polymerases |
Gemcitabine | C~9~H~11~F~2~N~3~O~4 | Difluorinated cytidine analog | Ribonucleotide reductase |
The phosphoramidate bond is critical for lymphoid cell targeting, as lymphocyte-rich phosphatases preferentially cleave this linkage, enabling intracellular accumulation of PMEG-diphosphate—the ultimate DNA polymerase inhibitor [6] [8].
Rabacfosadine’s clinical importance stems from its precision targeting of canine lymphoid malignancies, a therapeutic niche previously underserved by conventional chemotherapeutics. Canine lymphoma affects ~30/100,000 dogs annually, with B-cell subtypes predominating [3] [5]. Rabacfosadine addresses two critical gaps:
Table 2: Efficacy of Rabacfosadine Succinate in Canine Lymphoma Clinical Trials
Trial Type | Patient Population | Dose | Overall Response Rate (ORR) | Median PFS/PFI | Reference |
---|---|---|---|---|---|
Multicenter randomized | Naïve/relapsed multicentric | 1 mg/kg q3w | 73.2% (CR 50.9%, PR 22.3%) | 82 days | [5] |
Prospective (3 trials) | Treatment-naïve large cell | 0.82–1 mg/kg | 87% (CR 52%, PR 35%) | 122 days | [4] |
Subgroup analysis | Relapsed B-cell (1 prior Rx) | 1 mg/kg q3w | 77% | 151 days* | [7] |
*PFI in responders
The drug’s mechanistic distinction from CHOP protocol agents (e.g., doxorubicin, cyclophosphamide) enables activity against tumors resistant to conventional therapies, establishing its role as a rescue therapeutic [7] [10]. Its lymphoid-selective uptake minimizes off-target cytotoxicity, though pulmonary fibrosis risk necessitates breed-specific precautions (excluded per scope) [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7